1,3-Indandione, 2-(2,3,4,5,6-pentamethylphenyl)-
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Overview
Description
1,3-Indandione, 2-(2,3,4,5,6-pentamethylphenyl)- is an organic compound with a unique structure that includes a 1,3-indandione core substituted with a pentamethylphenyl group. This compound is part of the indandione family, known for their diverse applications in various fields such as medicinal chemistry, organic electronics, and photopolymerization .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3-Indandione can be synthesized through the decarboxylation of the sodium salt of 2-ethoxycarbonyl-1,3-indandione, which is obtained by the Claisen condensation of ethyl acetate and dimethyl phthalate . The reaction typically involves heating and the use of a base such as sodium ethoxide.
Industrial Production Methods: Industrial production methods for 1,3-indandione derivatives often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions: 1,3-Indandione, 2-(2,3,4,5,6-pentamethylphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or methylene groups.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation can be achieved using bromine or chlorine under acidic conditions.
Major Products:
Oxidation: Quinones.
Reduction: Alcohols or methylene derivatives.
Substitution: Halogenated derivatives.
Scientific Research Applications
1,3-Indandione, 2-(2,3,4,5,6-pentamethylphenyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition.
Medicine: Explored for its anticoagulant properties, similar to other indandione derivatives.
Industry: Utilized in the development of dyes, photoinitiators, and electronic materials
Mechanism of Action
The mechanism of action of 1,3-Indandione, 2-(2,3,4,5,6-pentamethylphenyl)- involves its interaction with molecular targets such as enzymes. For instance, indandione derivatives are known to inhibit vitamin K reductase, leading to anticoagulant effects by preventing the formation of active procoagulation factors .
Comparison with Similar Compounds
Phenindione: Another indandione derivative with anticoagulant properties.
Diphenadione: A vitamin K antagonist used as a rodenticide.
Uniqueness: 1,3-Indandione, 2-(2,3,4,5,6-pentamethylphenyl)- is unique due to its pentamethylphenyl substitution, which can influence its chemical reactivity and biological activity compared to other indandione derivatives .
Properties
CAS No. |
17533-69-6 |
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Molecular Formula |
C20H20O2 |
Molecular Weight |
292.4 g/mol |
IUPAC Name |
2-(2,3,4,5,6-pentamethylphenyl)indene-1,3-dione |
InChI |
InChI=1S/C20H20O2/c1-10-11(2)13(4)17(14(5)12(10)3)18-19(21)15-8-6-7-9-16(15)20(18)22/h6-9,18H,1-5H3 |
InChI Key |
IWSKRZXBKWPCOY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C(=C1C)C)C2C(=O)C3=CC=CC=C3C2=O)C)C |
Origin of Product |
United States |
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